2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a methyl group, and a phenylbutan-2-yl group.
Preparation Methods
The synthesis of 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a methyl-substituted benzene derivative to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for DNA synthesis, thereby preventing bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as sulfamethoxazole, sulfasalazine, and sulfadiazine. Compared to these compounds, 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide has a unique structure due to the presence of the phenylbutan-2-yl group, which may confer different pharmacological properties and applications .
Properties
CAS No. |
920527-63-5 |
---|---|
Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-5-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-11-16(19(20)21)12-17(13)24(22,23)18-14(2)9-10-15-6-4-3-5-7-15/h3-8,11-12,14,18H,9-10H2,1-2H3 |
InChI Key |
RWODUSCDHDEDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.